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Molecular Characterization of SAR156497

SAR156497 is a tricyclic molecule identified as a potent and exquisitely selective inhibitor of all three
Aurora kinases (A, B, and C) [1]. It was developed through the optimization of a novel series of tricyclic

compounds [1].

The table below summarizes key quantitative data for this compound:

Parameter Description / Value

Primary Target Aurora kinases A, B, and C [1]

Reported ICso 0.6 nM to 75 nM (from cell-based assays) [1]
Values

Reported ECso Value 106 nM (from one assay) [1]

Structure Co-crystal structure with human Aurora A kinase (PDB ID: 4UZD) reveals
Determinant binding mode [1].

| Key Structural Moieties | - Ethyl ester group [1]

e Tricyclic core [1]
e Benzimidazol-2-yloxy phenyl group [1] |
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FAQs and Troubleshooting for Researchers

Q1: What is the structural basis for the selectivity of SAR156497? The exquisite selectivity of
SAR156497 is inferred from its mode of binding to the Aurora kinase domain [1]. Co-crystallization studies
(e.g., PDB 4UZD) are crucial to visualize atomic-level interactions. The structure shows that the compound
binds to the active site of Aurora A, and specific interactions with unique residues in Aurora kinases,
compared to other kinases, likely explain its high selectivity [1]. To investigate this in your work, perform
docking studies using the published crystal structure and run selectivity panels against a broad range of

kinases.

Q2: Why might cellular potency (ICso) vary significantly in different assays? The provided data shows
ICso values ranging from 0.6 nM to 75 nM [1]. This variability is normal and can be influenced by several

experimental factors:

e Cell Line Differences: Variations in drug permeability, efflux pumps, and expression levels of Aurora
kinases and their regulatory proteins (like Tpx2) [2] across different cell lines.

e Assay Endpoint: The readout of the assay (e.g., inhibition of autophosphorylation vs. phenotype
measurement like polyploidy) can affect the result.

e Assay Conditions: Factors such as cell density, incubation time with the inhibitor, and serum
concentration can impact the observed ICso.

Troubleshooting Guide: If you encounter high variability, ensure you are using a validated, cell-based assay
like measuring phosphorylation of histone H3 (a substrate of Aurora B) as a robust pharmacodynamic

marker. Consistently use the same well-characterized cell line and strictly control assay conditions.

Q3: How does the regulatory mechanism of Aurora A impact inhibitor efficacy? Aurora A is regulated
by multifaceted allosteric mechanisms, including activation loop phosphorylation (T288) and binding to the
activator protein Tpx2 [2]. These interactions cause structural changes that could influence how inhibitors
access or bind to the kinase's active site. An understanding of these states is critical for interpreting data. An
inhibitor's potency may differ depending on whether AurA is in a "Tpx2-bound" or "phosphorylated" state

[2]. For consistent results, report and control the cellular context of the AurA pool you are studying.

Experimental Protocol: Key Methodology Cited
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The primary data for SAR156497 comes from a 2015 study where its co-crystal structure with Aurora A was
determined [1]. Below is a generalized workflow for such an experiment, which can serve as a reference for

your own structural studies.
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Generalized Protocol Outline:

¢ Protein Preparation: The kinase domain of human Aurora A (residues unspecified, but the deposited
structure 4UZD includes 287 residues per chain) was expressed in E. coli BL21 and purified [1].

e Crystallization: The purified Aurora A protein was co-crystallized with SAR156497. This typically
involves mixing the protein with a molar excess of the inhibitor and using vapor diffusion methods to
grow crystals.

¢ Data Collection and Processing: A single crystal was exposed to X-rays, and diffraction data was
collected to a resolution of 3.20 A [1]. The data was processed and scaled using software like
MOSFLM and SCALA [1].

e Structure Determination: The structure was solved by molecular replacement using a known kinase
structure as a search model (PHASER software). The model was then refined (BUSTER software) to
final R-values of R-work = 0.215 and R-free = 0.262 [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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